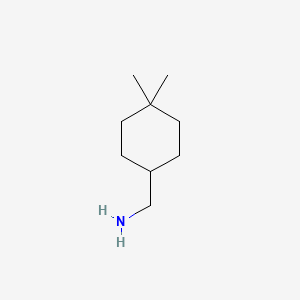
(4,4-Dimethylcyclohexyl)methanamine
説明
(4,4-Dimethylcyclohexyl)methanamine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4,4-Dimethylcyclohexyl)methanamine is a chemical compound that belongs to the class of amines, characterized by a cyclohexyl structure with two methyl groups at the 4-position. This unique structure provides distinct chemical properties and potential biological activities, making it a subject of interest in medicinal and biochemical research.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with target biomolecules, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting neuronal signaling.
Antitumor Activity
Research has indicated that this compound possesses antitumor properties. A study demonstrated that at a concentration of 50 μM, the compound induced necrosis in 26% of cancer cells and apoptosis in 46%, significantly higher than control groups .
Pharmacokinetics
In vivo studies have shown that when administered orally at a dose of 50 mg/kg, the compound reached a maximum plasma concentration of 40 μM approximately 5 hours post-administration. The estimated half-life was around 2 hours, suggesting favorable pharmacokinetic properties for further therapeutic development .
Case Studies
- Breast Cancer Model: In a controlled experiment using breast cancer cell lines, this compound was shown to significantly reduce cell viability compared to untreated controls. The mechanism involved both necrotic and apoptotic pathways, highlighting its potential as an anticancer agent.
- Neurotransmitter Interaction: Another study explored its effects on neurotransmitter receptors. Results indicated that the compound could modulate dopamine receptor activity, which may have implications for treating neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1-Methoxy-4,4-dimethylcyclohexyl)methanamine | Methoxy group addition | Altered selectivity compared to parent compound |
| (1-Ethoxy-3,5-dimethylcyclohexyl)methanamine | Ethoxy group instead of methoxy | Distinct biological activity due to substitution |
| Cyclohexane | No functional groups | Base structure without biological activity |
特性
IUPAC Name |
(4,4-dimethylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBBWRPHLZXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007631-51-7 | |
| Record name | (4,4-dimethylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















